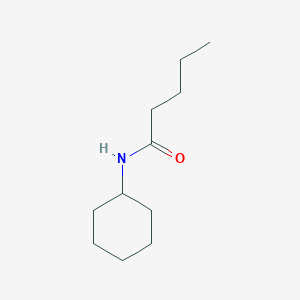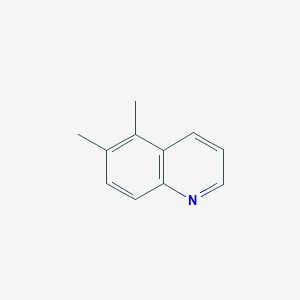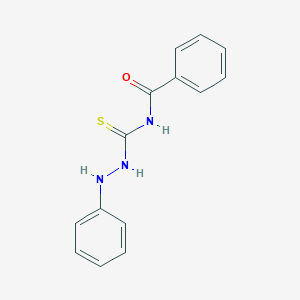
N-(2-Phenylhydrazinecarbothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylhydrazinecarbothioyl)benzamide, also known as PB-TZT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. PB-TZT is a thiosemicarbazone derivative that has been synthesized through a simple and efficient method.
作用机制
The mechanism of action of N-(2-Phenylhydrazinecarbothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. N-(2-Phenylhydrazinecarbothioyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, N-(2-Phenylhydrazinecarbothioyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-Phenylhydrazinecarbothioyl)benzamide may disrupt various cellular processes and induce cell death.
生化和生理效应
N-(2-Phenylhydrazinecarbothioyl)benzamide has been found to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-Phenylhydrazinecarbothioyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-Phenylhydrazinecarbothioyl)benzamide has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2-Phenylhydrazinecarbothioyl)benzamide can inhibit tumor growth and metastasis in animal models. N-(2-Phenylhydrazinecarbothioyl)benzamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-Phenylhydrazinecarbothioyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-(2-Phenylhydrazinecarbothioyl)benzamide has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, N-(2-Phenylhydrazinecarbothioyl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact molecular targets. In addition, N-(2-Phenylhydrazinecarbothioyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be further evaluated.
未来方向
There are several future directions for the research on N-(2-Phenylhydrazinecarbothioyl)benzamide. One potential direction is to further investigate its mechanism of action and molecular targets. This could lead to the development of more specific and effective N-(2-Phenylhydrazinecarbothioyl)benzamide derivatives for various scientific research applications. Another direction is to evaluate the toxicity and pharmacokinetics of N-(2-Phenylhydrazinecarbothioyl)benzamide in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, N-(2-Phenylhydrazinecarbothioyl)benzamide could be further studied for its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
合成方法
N-(2-Phenylhydrazinecarbothioyl)benzamide has been synthesized through a one-pot reaction between 2-phenylhydrazinecarbothioamide and benzaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain N-(2-Phenylhydrazinecarbothioyl)benzamide in high yield and purity.
科学研究应用
N-(2-Phenylhydrazinecarbothioyl)benzamide has shown promising results in various scientific research applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. N-(2-Phenylhydrazinecarbothioyl)benzamide has been found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(2-Phenylhydrazinecarbothioyl)benzamide has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. N-(2-Phenylhydrazinecarbothioyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
13207-53-9 |
|---|---|
产品名称 |
N-(2-Phenylhydrazinecarbothioyl)benzamide |
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC 名称 |
N-(anilinocarbamothioyl)benzamide |
InChI |
InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)15-14(19)17-16-12-9-5-2-6-10-12/h1-10,16H,(H2,15,17,18,19) |
InChI 键 |
MEWJIOUZPAYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
同义词 |
BenzaMide, N-[(2-phenylhydrazino)thioxoMethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



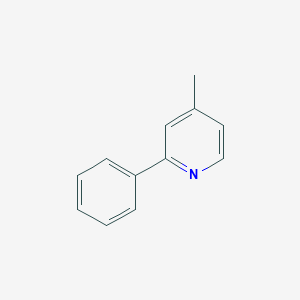
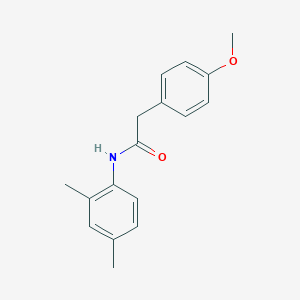
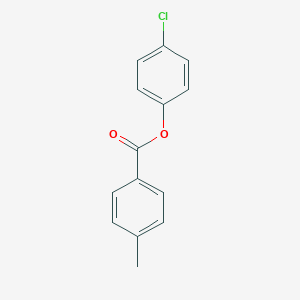
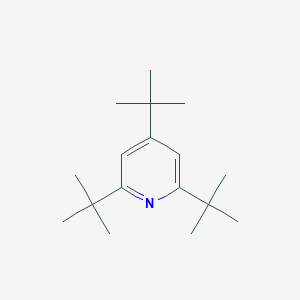
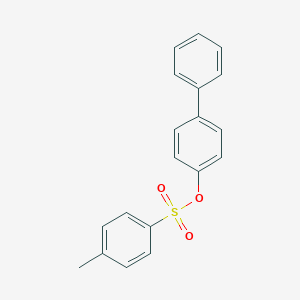
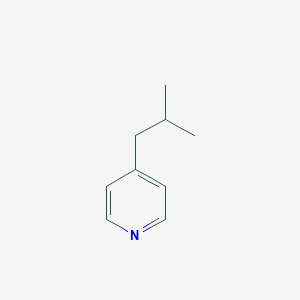
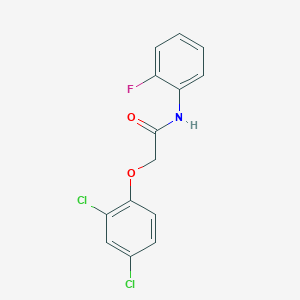
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

